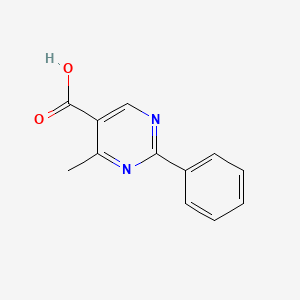

4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-phenylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-10(12(15)16)7-13-11(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXPNKCBUXSJFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286444 |

Source

|

| Record name | 4-methyl-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103249-79-2 |

Source

|

| Record name | 4-methyl-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide combines known information with representative experimental protocols and predicted properties based on analogous structures. This document is intended to serve as a valuable resource for researchers interested in the evaluation and application of this and related pyrimidine derivatives in medicinal chemistry and drug discovery.

Chemical Properties

This compound is a heterocyclic compound featuring a pyrimidine core substituted with methyl, phenyl, and carboxylic acid groups. These functional groups are anticipated to govern its chemical reactivity, physical properties, and biological activity.

Physicochemical Data

While experimentally determined values for this compound are not extensively reported in the literature, the following table summarizes its basic identifiers and provides estimated or typical values for key physicochemical properties based on its structure and data from similar compounds.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 103249-79-2 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Melting Point | Not available (expected to be a solid at room temperature with a relatively high melting point, typical for crystalline carboxylic acids) | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Predicted |

| pKa | Estimated to be in the range of 3-5 for the carboxylic acid proton, typical for aromatic carboxylic acids. | Predicted |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound based on its chemical structure.

-

¹H NMR:

-

A singlet for the methyl protons (around 2.5 ppm).

-

Multiplets for the phenyl protons (in the aromatic region, ~7.4-8.5 ppm).

-

A singlet for the pyrimidine proton.

-

A broad singlet for the carboxylic acid proton (downfield, >10 ppm).

-

-

¹³C NMR:

-

A peak for the methyl carbon.

-

Signals for the pyrimidine ring carbons.

-

Signals for the phenyl ring carbons.

-

A signal for the carboxylic acid carbonyl carbon (downfield, ~165-175 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

C=N and C=C stretching vibrations from the pyrimidine and phenyl rings.

-

-

Mass Spectrometry (MS):

-

A molecular ion peak (M⁺) corresponding to the molecular weight.

-

Fragmentation patterns involving the loss of CO₂, H₂O, and cleavage of the phenyl and methyl groups.

-

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate. The ester can be synthesized via a multicomponent Biginelli-type reaction or other established methods for pyrimidine synthesis.

Synthesis of Ethyl 4-Methyl-2-phenylpyrimidine-5-carboxylate

A common method for the synthesis of the pyrimidine core is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or a urea derivative.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and benzamidine hydrochloride (1 equivalent) in ethanol.

-

Catalysis: Add a catalytic amount of an acid catalyst (e.g., HCl).

-

Reaction Conditions: Reflux the reaction mixture for several hours.

-

Work-up and Purification: After cooling, the product may precipitate. The solid can be collected by filtration and recrystallized from a suitable solvent like ethanol to yield pure ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate.

Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: Dissolve ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: After cooling the reaction mixture, acidify it with a dilute acid (e.g., HCl) to a pH of approximately 2-3. The carboxylic acid should precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-phenylpyrimidine have been reported to exhibit a range of biological activities, including acting as inhibitors of Bruton's tyrosine kinase (BTK) and sterol 14α-demethylase (CYP51).[2][3]

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2] Inhibition of BTK is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[2] The diagram below illustrates the BTK signaling pathway, a potential target for 2-phenylpyrimidine derivatives.

Caption: Potential inhibition of the BTK signaling pathway.

CYP51 Inhibition

CYP51, or lanosterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[4] Inhibition of fungal CYP51 is a well-established mechanism for antifungal drugs. The potential for 2-phenylpyrimidine derivatives to act as CYP51 inhibitors suggests their possible application as antifungal agents.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Caption: General synthesis and characterization workflow.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active pyrimidine derivatives. While specific experimental data for this compound is not widely available, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The potential for this class of compounds to inhibit key signaling molecules like BTK highlights its relevance for further investigation in drug discovery programs. The provided protocols and visualizations are intended to facilitate future research into the chemical and biological properties of this promising heterocyclic scaffold.

References

- 1. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to CAS Number 861583-66-6 (Dabrafenib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the compound associated with CAS number 861583-66-6, Dabrafenib (also known as GSK2118436). Dabrafenib is a potent and selective inhibitor of mutated BRAF kinase, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This document details its mechanism of action, biochemical and cellular activity, pharmacokinetic profile, clinical efficacy, and safety information. Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in their understanding and potential application of this compound.

Introduction

Dabrafenib is an orally bioavailable small molecule inhibitor that has been approved for the treatment of various cancers harboring specific BRAF mutations, most notably the V600E mutation.[3][4] Activating mutations in the BRAF gene lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival.[5] Dabrafenib selectively targets this mutated kinase, offering a therapeutic strategy for cancers addicted to this signaling cascade, such as metastatic melanoma, non-small cell lung cancer (NSCLC), and anaplastic thyroid cancer.[1][4][6]

Mechanism of Action

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[7] It exhibits high selectivity for the BRAF V600E mutant protein, with significantly less potency against wild-type BRAF and CRAF.[2][8] By binding to the mutated BRAF kinase, Dabrafenib blocks its downstream signaling through the MAPK pathway, leading to the inhibition of MEK and ERK phosphorylation.[5][9] This blockade results in G1 cell cycle arrest, induction of apoptosis, and ultimately, inhibition of tumor growth in BRAF V600-mutant cancer cells.[5]

Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival. The pathway is initiated by extracellular signals that activate receptor tyrosine kinases, leading to the activation of RAS, which in turn activates RAF kinases (ARAF, BRAF, CRAF). RAF kinases then phosphorylate and activate MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression. In cancers with BRAF V600E mutations, the kinase is constitutively active, leading to persistent downstream signaling independent of upstream signals. Dabrafenib's inhibition of the mutated BRAF kinase effectively shuts down this aberrant signaling.

Biochemical and Cellular Activity

The potency and selectivity of Dabrafenib have been characterized in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for BRAF V600 mutants.

| Target | Mutation Status | Assay Type | IC50 (nM) | Reference(s) |

| Biochemical Assays | ||||

| BRAF | V600E | Kinase Assay | 0.7 - 0.8 | [2][8] |

| BRAF | V600K | Kinase Assay | 0.5 | [10] |

| BRAF | V600D | Kinase Assay | 1.84 | [10] |

| BRAF | Wild-Type | Kinase Assay | 3.2 | [8] |

| CRAF | Wild-Type | Kinase Assay | 5.0 | [8] |

| Cell-Based Assays | ||||

| A375P, SK-MEL-28 | BRAF V600E | Proliferation | <200 | [5] |

| Colo205 | BRAF V600E | Proliferation | 7 | [2] |

| HFF | BRAF Wild-Type | Proliferation | 3,000 | [2] |

| pERK Inhibition (A375P) | BRAF V600E | Western Blot | 3 | [10] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a kinase inhibitor is through a biochemical assay that measures the phosphorylation of a substrate.

Methodology:

-

Reagent Preparation: Recombinant BRAF V600E kinase, a suitable substrate (e.g., MEK1), and ATP are prepared in an appropriate assay buffer. Serial dilutions of Dabrafenib are also prepared.

-

Incubation: The kinase is pre-incubated with varying concentrations of Dabrafenib for a specified period to allow for inhibitor binding.

-

Reaction Initiation: The phosphorylation reaction is initiated by the addition of the substrate and ATP.

-

Reaction Termination: After a defined incubation time, the reaction is stopped, often by the addition of a chelating agent like EDTA.

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or using phosphorylation-specific antibodies in an ELISA or Western blot format.

-

Data Analysis: The signal corresponding to phosphorylation is plotted against the concentration of Dabrafenib. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Cell proliferation assays are used to determine the effect of a compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A375P melanoma cells with BRAF V600E mutation) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of Dabrafenib.

-

Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.

In Vivo Tumor Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Tumor Implantation: Human tumor cells (e.g., A375P melanoma cells) are subcutaneously implanted into immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).

-

Treatment Administration: Mice are randomized into treatment and control groups. Dabrafenib is administered orally at various doses (e.g., 0.1, 1, 10, and 100 mg/kg) once daily for a specified duration (e.g., 14 days).[2]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: The mean tumor volume for each treatment group is plotted over time to assess the effect of Dabrafenib on tumor growth. Body weight is also monitored as an indicator of toxicity.

Pharmacokinetics and Metabolism

| Parameter | Value | Reference(s) |

| Absorption | ||

| Oral Bioavailability | 95% | [1][11] |

| Time to Peak Plasma Concentration (Tmax) | 2 hours | [12] |

| Distribution | ||

| Plasma Protein Binding | 99.7% | [12] |

| Metabolism | ||

| Primary Enzymes | CYP3A4, CYP2C8 | [1][11] |

| Active Metabolites | Hydroxy-dabrafenib, Desmethyl-dabrafenib | [1][12] |

| Elimination | ||

| Primary Route | Feces (71%), Urine (23% as metabolites) | [12] |

| Half-life (t1/2) | 5.2 hours (parent drug) | [5] |

Dabrafenib exhibits time-dependent clearance due to the induction of its own metabolism, primarily through CYP3A4.[1][11] Steady-state concentrations are typically reached after 14 days of administration.[1]

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, in patients with BRAF V600-mutant cancers.

| Trial | Phase | Patient Population | Treatment | Key Outcomes | Reference(s) |

| BREAK-1 | I | BRAF-mutant melanoma | Dabrafenib monotherapy | Established recommended dose of 150mg twice daily; showed anti-tumor activity. | [3] |

| BREAK-3 | III | BRAF V600E-mutant melanoma | Dabrafenib vs. Dacarbazine | Improved progression-free survival with Dabrafenib. | [13] |

| COMBI-d & COMBI-v | III | BRAF V600E/K-mutant melanoma | Dabrafenib + Trametinib vs. Vemurafenib or Dabrafenib monotherapy | Combination therapy showed improved overall survival and progression-free survival compared to monotherapy. | [14] |

| COMBI-AD | III | Adjuvant treatment of BRAF-mutated stage III melanoma | Dabrafenib + Trametinib vs. Placebo | Significantly improved relapse-free survival and distant metastasis-free survival. | [15][16] |

Safety Profile

The most common adverse events associated with Dabrafenib monotherapy include hyperkeratosis, headache, pyrexia, arthralgia, papilloma, alopecia, and palmar-plantar erythrodysesthesia syndrome.[17] When used in combination with Trametinib, common side effects include pyrexia, rash, chills, headache, and arthralgia.[17][18] A notable side effect of BRAF inhibitor therapy is the development of cutaneous squamous cell carcinoma (cuSCC) and new primary melanomas, which is thought to be due to paradoxical activation of the MAPK pathway in BRAF wild-type cells.[5][19] The combination with a MEK inhibitor reduces the incidence of these skin lesions.[5]

Mechanisms of Resistance

Despite the initial efficacy of Dabrafenib, acquired resistance often develops. The primary mechanisms of resistance involve the reactivation of the MAPK pathway.

Conclusion

Dabrafenib (CAS 861583-66-6) is a cornerstone in the targeted therapy of BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the mutated kinase have translated into significant clinical benefits for patients. This technical guide has summarized the key aspects of Dabrafenib, from its fundamental mechanism of action to its clinical application and the challenges of acquired resistance. The provided data and experimental outlines serve as a valuable resource for the scientific community engaged in cancer research and the development of novel therapeutic strategies.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. dermnetnz.org [dermnetnz.org]

- 4. Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Long-Term Outcomes in Patients With BRAFV600-Mutant Metastatic Melanoma Receiving Dabrafenib Monotherapy: Analysis From Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dabrafenib Plus Trametinib for Advanced Melanoma - NCI [cancer.gov]

- 15. vjoncology.com [vjoncology.com]

- 16. Final Results for Adjuvant Dabrafenib plus Trametinib in Stage III Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. targetedonc.com [targetedonc.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

The Evolving Landscape of Pyrimidine-Based Therapeutics: A Technical Whitepaper on the Biological Activity of 4-Methyl-2-phenylpyrimidine-5-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. This technical guide delves into the biological activities of derivatives of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid, a core structure that has given rise to compounds with promising anticancer, antimicrobial, and enzyme-inhibitory properties. While direct biological data on the parent carboxylic acid is limited in the public domain, extensive research on its esterified, amidated, and further modified analogs provides a compelling rationale for its exploration as a lead scaffold. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and evaluative pathways to provide a comprehensive resource for researchers in the field.

Introduction

Pyrimidine and its fused heterocyclic systems are of significant interest in drug discovery due to their diverse pharmacological activities. The inherent structural features of the pyrimidine ring allow for versatile functionalization, leading to a wide array of derivatives with tailored biological profiles. This whitepaper focuses on the biological potential of compounds derived from the this compound scaffold. The accumulated research on its derivatives points towards significant therapeutic potential across multiple disease areas.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Cytotoxicity of 5-Hydroxymethylpyrimidine Derivatives

A study on 5-hydroxymethylpyrimidines, synthesized from ethyl 4-methyl-2-phenyl-6-aminopyrimidine-5-carboxylate derivatives, revealed moderate anticancer properties. The introduction of bulky aliphatic amino groups at the 4-position of the pyrimidine ring was found to be a key determinant of their cytotoxic effects.[1]

Table 1: Cytotoxicity (IC₅₀ in µM) of Selected 5-Hydroxymethylpyrimidine Derivatives [1]

| Compound | HeLa | HepaRG | Caco-2 | AGS | A172 | RPTEC (Normal) |

| 3h | >100 | >100 | >100 | >100 | 89.2±2.4 | >100 |

| 3i | >100 | >100 | >100 | >100 | 79.4±1.9 | >100 |

| 3j | 89.4±3.1 | 92.1±2.8 | >100 | >100 | 60.1±1.5 | >100 |

Activity of Phenylpyrimidine-Carboxamide Derivatives

Four series of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamide scaffolds were evaluated for their cytotoxicity against A549, PC-3, and MCF-7 cancer cell lines. Several of these compounds exhibited moderate activity.[2]

EGFR Inhibition by 5-Trifluoromethylpyrimidine Derivatives

A series of 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated as EGFR inhibitors, demonstrating excellent antitumor activities against A549, MCF-7, and PC-3 cell lines.[3]

Table 2: Anticancer and EGFR Kinase Inhibitory Activities (IC₅₀ in µM) of Compound 9u [3]

| Cell Line/Enzyme | IC₅₀ (µM) |

| A549 | 0.35 |

| MCF-7 | 3.24 |

| PC-3 | 5.12 |

| EGFR Kinase | 0.091 |

Experimental Protocols

MTT Assay for Cytotoxicity:

-

Cells (e.g., HeLa, HepaRG, Caco-2, AGS, A172, and RPTEC) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

-

The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC₅₀ values are calculated from the dose-response curves.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Screening

In a study of 5-hydroxymethylpyrimidine derivatives, compounds with at least a three-carbon chain amino group at the 4-position showed weak antibacterial properties. Antifungal activity was observed in a derivative with a 4-benzylsulfanyl substituent.[1]

Activity of Substituted Phenylfuran Methylene Thioxothiazolidinyl Pentanoic Acids

A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values in the range of 2–4 µg/mL.[4]

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Compounds 4a-4h against Multidrug-Resistant Gram-Positive Bacteria [4]

| Compound | MRSA CCARM 3167 | MRSA CCARM 3506 | QRSA CCARM 3505 | QRSA CCARM 3519 |

| 4a | 4 | 4 | 4 | 4 |

| 4b | 8 | 8 | 8 | 8 |

| 4c | 2 | 2 | 2 | 2 |

| 4d | 2 | 2 | 2 | 2 |

| 4e | 2 | 2 | 2 | 2 |

| 4f | 2 | 2 | 2 | 2 |

| 4g | 4 | 4 | 4 | 4 |

| 4h | 4 | 4 | 4 | 4 |

Experimental Protocols

Broth Microdilution Method for MIC Determination:

-

Bacterial strains are cultured overnight in Mueller-Hinton broth.

-

The bacterial suspension is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

The test compounds are serially diluted in a 96-well microtiter plate.

-

An equal volume of the diluted bacterial suspension is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

Certain derivatives have been specifically designed and evaluated as inhibitors of clinically relevant enzymes.

Xanthine Oxidase Inhibition

A series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives were synthesized and showed remarkable in vitro inhibitory potency against xanthine oxidase (XO), with IC₅₀ values ranging from 0.0181 µM to 0.5677 µM.[5] Compounds 10c and 10e were identified as the most potent inhibitors, with IC₅₀ values of 0.0240 µM and 0.0181 µM, respectively.[5] A Lineweaver-Burk plot analysis revealed that the representative compound 10c acted as a mixed-type inhibitor.[5]

Experimental Protocols

Xanthine Oxidase Inhibition Assay:

-

The assay is performed in a phosphate buffer (pH 7.5).

-

Xanthine is used as the substrate.

-

The reaction is initiated by adding xanthine oxidase enzyme.

-

The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

-

The inhibitory activity is calculated as the percentage of inhibition relative to a control without the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition against different concentrations of the test compounds.

Synthesis and Workflow Visualizations

The following diagrams illustrate the general synthetic pathways and experimental workflows described in the cited literature.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Disclaimer: The specific mechanism of action for 4-Methyl-2-phenylpyrimidine-5-carboxylic acid is not well-documented in publicly available scientific literature. This guide, therefore, presents a hypothetical mechanism of action based on the known biological activities of structurally similar pyrimidine derivatives. The proposed pathways and experimental protocols are intended to serve as a strategic roadmap for researchers investigating this and other novel chemical entities.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA. Its derivatives exhibit a vast array of biological activities, and this structural motif is present in numerous FDA-approved drugs. The versatility of the pyrimidine core allows for substitutions at various positions, leading to compounds that can interact with a wide range of biological targets. Phenylpyrimidine derivatives, in particular, have been extensively explored as kinase inhibitors, anticancer agents, and antimicrobial compounds.

Given the absence of specific data for this compound, this document will explore its potential mechanism of action by examining the established activities of related pyrimidine carboxylic acid and phenylpyrimidine compounds.

Proposed Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecules containing the 2-phenylpyrimidine scaffold have been identified as potent inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways that control cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The structural features of this compound—specifically the phenyl group at position 2 and the carboxylic acid at position 5—suggest it may function as an ATP-competitive kinase inhibitor. The phenyl ring can engage in hydrophobic and π-π stacking interactions within the ATP-binding pocket of a kinase, while the pyrimidine core can form critical hydrogen bonds with the hinge region of the enzyme. The carboxylic acid moiety could provide additional hydrogen bonding and ionic interactions, enhancing binding affinity and specificity.[1]

Potential Target: Tyrosine Kinases

Derivatives of similar compounds have shown potential in targeting tyrosine kinases involved in oncogenic signaling pathways.[1] A plausible hypothesis is that this compound could inhibit members of the tyrosine kinase family, such as Epidermal Growth Factor Receptor (EGFR) or Src family kinases, thereby disrupting downstream signaling cascades like the Ras-Raf-MEK-ERK pathway.

Below is a generalized diagram of a kinase signaling pathway that could be a putative target.

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase by the compound.

Other Potential Biological Activities

While kinase inhibition is a strong hypothesis, the pyrimidine scaffold is associated with a broad range of other biological effects.

Anticancer and Cytotoxic Activity

Several studies on pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The mechanism for this could be multifaceted, extending beyond kinase inhibition to include induction of apoptosis or cell cycle arrest.

Antimicrobial and Antifungal Activity

Certain pyrimidine derivatives have shown weak to moderate antibacterial or antifungal properties.[4] The mechanism could involve the inhibition of essential microbial enzymes, such as those involved in folate synthesis or cell wall construction.

Quantitative Data from Structurally Related Compounds

No quantitative data exists for this compound itself. However, data from related pyrimidine derivatives can provide a benchmark for potential efficacy. For example, some tetrahydropyrimidine-5-carboxylate derivatives have shown IC₅₀ values in the micromolar range for anticancer and anti-diabetic activities.[2] Specifically, certain derivatives displayed IC₅₀ values ranging from 5.351–18.69 µg/mL for cytotoxicity against HepG2 cell lines and 6.539–11.27 µM for alpha-amylase inhibition.[2] Another study on imidazole-5-carboxylic acid derivatives reported potent xanthine oxidase inhibition with IC₅₀ values as low as 0.003 µM.[5]

| Compound Class | Biological Activity | Target/Assay | IC₅₀ Values | Reference |

| Tetrahydropyrimidine-5-carboxylates | Anticancer | HepG2 Cell Line | 5.351–18.69 µg/mL | [2] |

| Tetrahydropyrimidine-5-carboxylates | Anti-diabetic | Alpha-amylase Inhibition | 6.539–11.27 µM | [2] |

| Imidazole-5-carboxylic acid derivatives | Gout Treatment | Xanthine Oxidase Inhibition | 0.003–1.2 µM | [5] |

| N-phenyl-tetrahydropyrimidine-5-carboxamides | HIV Inhibition | Strand Transfer Reaction | 0.65 µM (most active) |

Experimental Protocols for Mechanism of Action Elucidation

To determine the actual mechanism of action of this compound, a systematic experimental approach is required. The following outlines a general workflow and key experimental methodologies.

General Experimental Workflow

The process begins with broad screening to identify biological activity, followed by assays to pinpoint the molecular target, and finally, validation in cellular and more complex models.

Caption: A generalized workflow for identifying a novel compound's mechanism.

Key Experimental Methodologies

5.2.1 Target Identification Assays

-

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. Bound proteins are then identified using mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. The principle is that a protein bound to a ligand will be more resistant to thermal denaturation. Changes in protein stability upon heating are measured, typically by Western blot.

5.2.2 Target Validation and Biochemical Assays

-

Enzymatic Assays: Once a putative enzyme target is identified (e.g., a specific kinase), its activity is measured in the presence of varying concentrations of the compound to determine an IC₅₀ value. For kinase assays, this often involves measuring the phosphorylation of a substrate using methods like ELISA or radioactive filter binding assays.

-

Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity (Kᴅ) between the compound and its purified target protein in real-time.

5.2.3 Cellular and Pathway Analysis

-

Western Blotting: After treating cells with the compound, lysates are analyzed by Western blot to measure changes in the phosphorylation status of key signaling proteins downstream of the putative target. For example, if the target is an RTK, one would probe for levels of phosphorylated ERK (p-ERK).

-

Cell Proliferation and Viability Assays: Assays such as the MTT or CellTiter-Glo® assay are used to quantify the effect of the compound on cell growth and survival, allowing for the determination of GI₅₀ (growth inhibition) or EC₅₀ values.

-

Immunofluorescence Microscopy: This technique can be used to visualize the subcellular localization of the target protein and observe morphological changes in cells (e.g., apoptotic blebbing, cytoskeletal rearrangements) upon treatment with the compound.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, its structural similarity to known bioactive molecules provides a strong basis for forming a testable hypothesis. The most plausible putative mechanism is the inhibition of protein kinases involved in cell proliferation signaling pathways, a common mode of action for phenylpyrimidine derivatives. The experimental framework outlined in this guide provides a clear path for researchers to systematically investigate this hypothesis, identify the molecular target(s), and elucidate the full biological impact of this compound, potentially paving the way for its development as a novel therapeutic agent.

References

- 1. 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid | 149771-15-3 | Benchchem [benchchem.com]

- 2. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylic Acids

Introduction

The Pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic scaffold with widespread occurrence in nature. It forms the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] Beyond its role in genetics, the pyrimidine moiety is found in various biologically active natural products and synthetic compounds, establishing it as a privileged structure in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.

Pyrimidine-5-Carboxylic Acid: A Key Building Block

Within the diverse family of pyrimidine derivatives, pyrimidine-5-carboxylic acid and its analogues have emerged as particularly valuable building blocks in the synthesis of therapeutic agents. The carboxylic acid group at the 5-position provides a versatile handle for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the development of numerous potent and selective inhibitors of various enzymes and receptors. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyrimidine-5-carboxylic acids, with a focus on their applications in drug development.

Historical Perspective: The Dawn of Pyrimidine-5-Carboxylic Acid Chemistry

Early Explorations of Pyrimidine Carboxylic Acids

Biochemical interest in pyrimidine carboxylic acids began in the early 20th century. In 1907, Wheeler and co-workers explored the potential role of such structures in the constitution of nucleic acids.[2] This early work laid the foundation for future investigations into the synthesis and properties of this class of compounds. A significant milestone was the identification of uracil-4-carboxylic acid as the naturally occurring substance orotic acid, which was isolated from milk whey in 1905.[2]

Foundational Syntheses of Pyrimidine-5-Carboxylic Acid Derivatives

The synthesis of derivatives of pyrimidine-5-carboxylic acid was reported as early as 1942 by Elizabeth Ballard and Treat B. Johnson.[3] Their work, a continuation of earlier "Researches on Pyrimidines," detailed methods for preparing these compounds, which were recognized as analogues of nicotinic acid.[3] A key approach involved the condensation of diethyl ethoxymethylene malonate with thiourea in the presence of sodium ethylate to produce ethyl 2-thiouracil-5-carboxylate in excellent yield.[3] This intermediate could then be desulfurized to afford uracil-5-carboxylic acid.[3]

Evolution of Synthetic Methodologies

The Biginelli Reaction: A Multicomponent Approach

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot, three-component condensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones.[4][5] This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, and can be catalyzed by Brønsted or Lewis acids.[5] While not a direct synthesis of pyrimidine-5-carboxylic acids, the Biginelli reaction is a cornerstone in pyrimidine chemistry and has been adapted to produce a wide array of functionalized pyrimidine derivatives.

Modern Strategies for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A significant advancement in the synthesis of pyrimidine-5-carboxylic acid derivatives is the development of methods to introduce substituents at the 2-position. A notable procedure involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[6] This method provides a high-yielding and direct route to 2-substituted pyrimidine-5-carboxylic esters, crucially without substitution at the 4-position, which can be a challenge with other synthetic approaches.[6]

Comparative Analysis of Synthetic Yields

The evolution of synthetic methods has led to significant improvements in the yields of pyrimidine-5-carboxylic acid derivatives.

| Synthetic Method | Product | Reported Yield | Reference |

| Condensation of diethyl ethoxymethylene malonate with thiourea | Ethyl 2-thiouracil-5-carboxylate | "Excellent" | [3] |

| Desulfurization of ethyl 2-thiouracil-5-carboxylate | Uracil-5-carboxylic acid | 85% | [3] |

| Reaction of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with amidinium salts | 2-Substituted pyrimidine-5-carboxylic esters | Moderate to Excellent | [6] |

Biological Significance and Therapeutic Applications

Inhibition of Salt-Inducible Kinases (SIKs)

Salt-inducible kinases (SIKs) are a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses.[7] Pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of SIKs.[7] By inhibiting SIKs, these compounds can modulate the production of inflammatory cytokines, making them promising candidates for the treatment of inflammatory bowel disease (IBD) and other autoimmune conditions.[7]

Modulation of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[8] The pyrimidine-5-carboxylic acid scaffold has been utilized in the design of potent and selective CDK inhibitors.[8] In particular, inhibitors targeting CDK4 and CDK6 have shown significant efficacy in the treatment of hormone receptor-positive (HR+) breast cancer.[9]

Other Emerging Biological Targets

The versatility of the pyrimidine-5-carboxylic acid scaffold has led to its exploration against a range of other biological targets. Derivatives have been investigated for their potential as antibacterial agents, highlighting the broad therapeutic potential of this chemical class.

Quantitative Biological Data

Inhibitory Activity of Pyrimidine-5-Carboxamide Derivatives against SIKs

| Compound | Target | IC50 (nM) | Reference |

| HG-9-91-01 | SIKs | Potent (nanomolar range) | [7] |

Inhibitory Activity of Pyrimidine-Based CDK Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| Palbociclib (PD-0332991) | CDK4 | 0.011 | [9] |

| Palbociclib (PD-0332991) | CDK6 | 0.016 | [9] |

Activity against Other Notable Targets

| Compound Class | Target | Activity | Reference |

| Pyrimidine-5-carbonitriles | Various Cancer Cell Lines (MCF-7, A549, A498, Hep-G2) | IC50 values in the nanomolar range | [10] |

Clinical Development of Pyrimidine-5-Carboxylic Acid Derivatives

SIK Inhibitors in Clinical Trials

The therapeutic potential of SIK inhibitors has been investigated in clinical trials. GLPG3970, a SIK2/3 inhibitor, has been evaluated in Phase Ib and IIa studies for psoriasis, ulcerative colitis (UC), and rheumatoid arthritis (RA).[11][12] While the trial in RA did not show differentiation from placebo, the psoriasis study demonstrated a statistically significant improvement in PASI 50 response at week 6.[12] The UC study showed positive signals on objective parameters, although this did not translate to a significant difference in the primary endpoint.

CDK4/6 Inhibitors in Clinical Trials

Several CDK4/6 inhibitors with a pyrimidine scaffold have been approved for the treatment of HR+/HER2- breast cancer. Palbociclib, in combination with letrozole, significantly prolonged progression-free survival in clinical trials.[9] Abemaciclib and Ribociclib are other approved CDK4/6 inhibitors that have demonstrated significant clinical benefit in this patient population.[13][14]

Key Signaling Pathways

The SIK-CREB Signaling Pathway in Inflammation

SIK inhibitors exert their anti-inflammatory effects by modulating the CREB (cAMP response element-binding protein) signaling pathway. In inflammatory conditions, SIKs can suppress the activity of transcriptional co-activators such as CRTCs (CREB-regulated transcription coactivators). By inhibiting SIKs, pyrimidine-5-carboxamide derivatives allow for the activation of CREB and the transcription of anti-inflammatory genes.

Caption: The SIK-CREB signaling pathway in inflammation.

The CDK4/6-Cyclin D/Rb Pathway in Cell Cycle Regulation

CDK4/6 inhibitors containing a pyrimidine scaffold function by blocking the phosphorylation of the retinoblastoma (Rb) protein.[15][16] In the G1 phase of the cell cycle, the CDK4/6-Cyclin D complex phosphorylates Rb, leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for the G1 to S phase transition. By inhibiting CDK4/6, these pyrimidine derivatives prevent Rb phosphorylation, thereby arresting the cell cycle and inhibiting cancer cell proliferation.[15][16]

Caption: The CDK4/6-Cyclin D/Rb pathway in cell cycle regulation.

Detailed Experimental Protocols

Historical Synthesis: Preparation of Ethyl 2-Thiouracil-5-carboxylate (Adapted from Ballard and Johnson, 1942)

Materials:

-

Diethyl ethoxymethylene malonate

-

Thiourea

-

Absolute ethanol

-

Metallic sodium

Procedure:

-

Prepare a solution of sodium ethylate by dissolving 5.4 g of metallic sodium in 300 cc of absolute ethanol.

-

To the sodium ethylate solution, add 24 g of thiourea.

-

Add 51 g of diethyl ethoxymethylene malonate to the mixture.

-

Reflux the reaction mixture for several hours.

-

Upon cooling, the sodium salt of ethyl 2-thiouracil-5-carboxylate precipitates.

-

Collect the precipitate by filtration. The reported yield of the crude product is 85%.[3]

Modern Synthesis 1: The Biginelli Reaction for Dihydropyrimidinones

Materials:

-

Aldehyde (1.0 eq)

-

β-ketoester (1.0 eq)

-

Urea or Thiourea (1.5 eq)

-

Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3)

-

Ethanol

Procedure:

-

Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in ethanol.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, a 3,4-dihydropyrimidin-2(1H)-one, will often precipitate from the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Modern Synthesis 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salts

Materials:

-

Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq)

-

Amidinium salt (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate in anhydrous DMF.

-

Add the desired amidinium salt to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-substituted pyrimidine-5-carboxylic ester.[17]

Conclusion and Future Outlook

The journey of pyrimidine-5-carboxylic acids from their early discovery to their current status as key components of clinically approved drugs is a testament to the enduring importance of the pyrimidine scaffold in medicinal chemistry. The evolution of synthetic methodologies has enabled the creation of diverse libraries of these compounds, leading to the identification of potent and selective modulators of important biological targets. The clinical success of pyrimidine-based CDK4/6 inhibitors has revolutionized the treatment of HR+ breast cancer, and the ongoing investigation of SIK inhibitors holds promise for the treatment of inflammatory diseases. Future research in this area will likely focus on the discovery of novel biological targets for pyrimidine-5-carboxylic acid derivatives, the development of even more efficient and sustainable synthetic methods, and the optimization of drug-like properties to address unmet medical needs. The rich history and proven therapeutic potential of this compound class ensure that it will remain an active and fruitful area of research for years to come.

References

- 1. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pietro Biginelli: The Man Behind the Reaction - ChemistryViews [chemistryviews.org]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 7. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. researchgate.net [researchgate.net]

- 11. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 12. | BioWorld [bioworld.com]

- 13. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Methyl-2-phenylpyrimidine-5-carboxylic acid (CAS No. 103249-79-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of closely related analogues and established principles of NMR, IR, and mass spectrometry. This guide is intended to assist researchers in the identification and characterization of this and similar pyrimidine-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.90 | s | 1H | H6 (pyrimidine) |

| ~8.40-8.30 | m | 2H | ortho-H (phenyl) |

| ~7.60-7.50 | m | 3H | meta-, para-H (phenyl) |

| ~2.70 | s | 3H | -CH₃ |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~167.0 | -COOH |

| ~164.0 | C2 (pyrimidine) |

| ~162.0 | C4 (pyrimidine) |

| ~158.0 | C6 (pyrimidine) |

| ~137.0 | C1' (phenyl, ipso) |

| ~131.0 | C4' (phenyl, para) |

| ~129.0 | C2', C6' (phenyl, ortho) |

| ~128.5 | C3', C5' (phenyl, meta) |

| ~120.0 | C5 (pyrimidine) |

| ~24.0 | -CH₃ |

Predicted IR Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1580, ~1480 | Medium-Strong | C=C and C=N stretching (pyrimidine and phenyl rings) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1300 | Medium | C-O stretch / O-H bend (carboxylic acid) |

| ~770, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 214 | High | [M]⁺ (Molecular Ion) |

| 197 | Medium | [M - OH]⁺ |

| 169 | Medium | [M - COOH]⁺ |

| 103 | High | [C₆H₅CN]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

A small amount of the finely ground solid sample (1-2 mg) is mixed with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe. The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Data Analysis Diagrams

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: General synthetic route for pyrimidine-5-carboxylic acids.

Caption: Workflow for spectroscopic characterization of the target compound.

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class of molecules. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities.[1][2][3][4][5] While direct experimental data on the specific biological targets of this compound is not extensively available in the public domain, its structural features strongly suggest potential interactions with key enzymes involved in cellular signaling and microbial growth.

This technical guide aims to elucidate the most probable therapeutic targets of this compound by examining the established activities of structurally analogous pyrimidine derivatives. The primary focus will be on its potential as a kinase inhibitor, particularly targeting the Epidermal Growth Factor Receptor (EGFR), and its prospective role as an antimicrobial agent. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data from related compounds to establish a potency context, and detailed experimental protocols for assessing these potential activities.

Potential Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)

The pyrimidine core is a key structural motif in a multitude of approved and investigational Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2][3] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2][3] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for anticancer drug development.[2][3] The 2-phenylpyrimidine scaffold, in particular, has been explored for its potential to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[1][2][6]

The EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways, which ultimately drive cell proliferation and survival. Inhibition of EGFR's kinase activity blocks these downstream signals.

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Quantitative Data for Structurally Related EGFR Inhibitors

To provide a benchmark for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyrimidine derivatives against EGFR and cancer cell lines.

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |

| Pyrrolo[2,3-d]pyrimidine | Compound 46 | EGFR | 3.76 | [3] |

| Pyrrolo[2,3-d]pyrimidine | Compound 48 | EGFR | 3.63 | [3] |

| Pyrido[3,2-d]pyrimidine | Compound 30 | EGFR | 0.95 | [3] |

| Pyrido[2,3-d]pyrimidine | Compound 31 | EGFR | 0.97 | [3] |

| Pyrimidine-5-carbonitrile | Compound 10b | EGFR | 8.29 | [7] |

| Pyrido[2,3-d]pyrimidine | PD173955 | Bcr/Abl | 2.5 | [8] |

| Pyrido[2,3-d]pyrimidine | Compound 65 | PDGFr | 1110 | [8] |

| Pyrido[2,3-d]pyrimidine | Compound 65 | FGFr | 130 | [8] |

| Pyrido[2,3-d]pyrimidine | Compound 65 | EGFr | 450 | [8] |

Experimental Protocols

This protocol measures the activity of EGFR by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant Human EGFR (active kinase domain)

-

This compound (test compound)

-

Erlotinib (positive control inhibitor)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

96-well white, non-binding surface microtiter plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

Add 5 µL of the diluted test compound or vehicle to the wells of the 96-well plate.

-

Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.

-

Initiate the reaction by adding 25 µL of ATP solution to all wells. The final reaction volume should be 50 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10][11]

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well clear flat-bottom microplates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression.[12][13]

Caption: Workflow for determining the IC50 value of a compound using the MTT assay.

Potential Therapeutic Target: Microbial Enzymes

Pyrimidine derivatives have also been widely investigated for their antimicrobial properties.[4][14][15][16] They can exert their effects by inhibiting essential microbial enzymes involved in processes like nucleic acid synthesis or cell wall formation. For instance, some pyrimidine analogs act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and DNA synthesis in bacteria.[4]

Quantitative Data for Structurally Related Antimicrobial Pyrimidines

The following table presents the antimicrobial activity of some pyrimidine derivatives against various bacterial and fungal strains, typically measured as the zone of inhibition.

| Compound Class | Test Organism | Activity | Reference |

| Pyrimidinopyrazoles | S. aureus | Moderate Activity | [4] |

| Pyrimidinopyrazoles | B. subtilis | Moderate Activity | [4] |

| Pyrimidinopyrazoles | C. albicans | Significant Activity | [4] |

| Pyrimidinopyrazoles | A. niger | Significant Activity | [4] |

| Chalcone substituted pyrimidines | E. coli | Appreciable Activity | [17] |

| Thiophenyl-pyrimidine derivative | MRSA | Higher potency than vancomycin | [14] |

Experimental Protocol

This method is used to screen for the antimicrobial activity of a compound.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Nutrient agar or other suitable growth medium

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., ciprofloxacin) and antifungal (e.g., fluconazole) discs

-

Sterile petri dishes

-

Sterile cork borer

Procedure:

-

Media Preparation: Prepare and sterilize the growth medium and pour it into sterile petri dishes.

-

Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution at different concentrations into the wells. Also, place standard antibiotic/antifungal discs as positive controls and a solvent control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

-

Data Analysis: Compare the zone of inhibition of the test compound with that of the standard drug. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

Based on the extensive research on the biological activities of pyrimidine derivatives, this compound emerges as a promising candidate for further investigation as a therapeutic agent. The primary potential targets for this compound are likely to be protein kinases, with a strong possibility of activity against EGFR, suggesting its potential as an anticancer agent. Additionally, the well-documented antimicrobial properties of the pyrimidine scaffold warrant investigation into its efficacy against various bacterial and fungal pathogens. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic applications. Further studies, including in vitro enzymatic and cellular assays followed by in vivo models, are necessary to definitively elucidate the mechanism of action and therapeutic potential of this compound.

References

- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. EGFR Kinase Enzyme System Application Note [promega.jp]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. ias.ac.in [ias.ac.in]

- 17. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including reaction mixtures, formulation excipients, and biological samples. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Spectroscopic characterization data is also provided for structural confirmation.

While specific validated methods for this exact analyte are not widely published, the following protocols are based on established analytical methodologies for structurally related pyrimidine derivatives and carboxylic acids.[1][2][3][4][5][6]

Spectroscopic Characterization

For the initial identification and structural confirmation of this compound, the following spectroscopic techniques are recommended. The expected spectral data are extrapolated from similar pyrimidine structures.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected chemical shifts would include signals for the methyl protons, the phenyl protons, and the carboxylic acid proton. The pyrimidine ring proton may also be observable.

-

¹³C NMR: Signals corresponding to the carbons of the pyrimidine ring, the phenyl group, the methyl group, and the carboxylic acid group are anticipated.

Mass Spectrometry (MS):

-

Mass spectrometry can confirm the molecular weight of the compound. The fragmentation patterns observed can provide structural information, which is influenced by the substituents on the pyrimidine ring.[4]

Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in samples with relatively clean matrices, such as in-process control samples or formulated products. The methodology is adapted from general principles for the analysis of aromatic carboxylic acids and related heterocyclic compounds.[2]

Experimental Protocol: HPLC-UV

-

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2-3) is recommended.[2] A typical starting point would be:

-

Solvent A: 0.1% Phosphoric acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 20% B

-

5-15 min: 20% to 80% B

-

15-20 min: 80% B

-

20.1-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Based on the UV spectrum of the compound, likely in the range of 230-280 nm.

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound of known concentration in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highly sensitive and selective quantification of this compound, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended. Due to the polar nature of carboxylic acids, derivatization may be employed to enhance retention on reverse-phase columns and improve ionization efficiency, although direct analysis is also possible.[3][5][7]

Experimental Protocol: LC-MS/MS

-

Instrumentation:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column. For a C18 column, an ion-pairing agent or derivatization might be necessary for adequate retention. A BEH Amide column has been shown to be effective for similar polar analytes.[8][9]

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program: A gradient from high organic to high aqueous content is typical for HILIC, while the reverse is true for reverse-phase. A starting point for a HILIC separation could be:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-6 min: 50% B

-

6.1-8 min: 95% B (re-equilibration)

-

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative, to be optimized for the analyte.

-

Multiple Reaction Monitoring (MRM): The precursor ion (the molecular ion [M+H]⁺ or [M-H]⁻) and a suitable product ion should be determined by infusing a standard solution of the analyte into the mass spectrometer.

-

Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized to maximize the signal for the selected MRM transition.

-

-

Sample Preparation (for biological samples):

-

Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma or serum, vortex, and centrifuge to pellet the precipitated proteins.[9][10]

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be used for further cleanup and concentration of the analyte.

-

The supernatant or the eluate from SPE can then be evaporated and reconstituted in the initial mobile phase.

-

-

Data Analysis:

-

Quantification is typically performed using an internal standard.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are estimates based on typical performance for similar assays and would need to be determined experimentally during method validation.

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity (r²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | ~ 0.1 - 1 µg/mL | ~ 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | ~ 0.5 - 5 µg/mL | ~ 0.5 - 25 ng/mL |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |

| Precision (% RSD) | < 5% | < 15% |

Diagrams